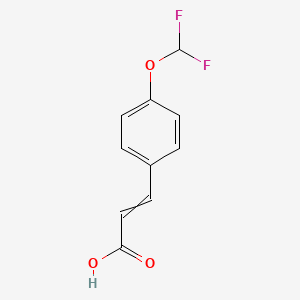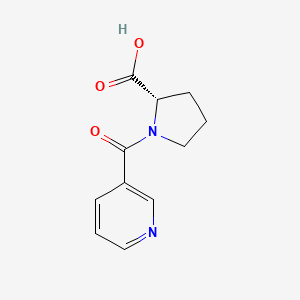
Naphthol AS-LC acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthol AS-LC acetate is a complex organic compound with a unique structure that combines a naphthyl acetate moiety with a carbamoyl group substituted with a 4-chloro-2,5-dimethoxyphenyl group
Métodos De Preparación
The synthesis of Naphthol AS-LC acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-chloro-2,5-dimethoxyaniline with phosgene or a suitable carbamoyl chloride.
Coupling with naphthyl acetate: The carbamoyl intermediate is then coupled with 3-naphthyl acetate in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Naphthol AS-LC acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
Naphthol AS-LC acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Naphthol AS-LC acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar compounds to Naphthol AS-LC acetate include:
N-(4-Chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide: This compound shares the 4-chloro-2,5-dimethoxyphenyl group but differs in the core structure.
N-(4-Chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: This compound also contains the 4-chloro-2,5-dimethoxyphenyl group but has a different functional group and core structure.
Propiedades
Número CAS |
7121-10-0 |
|---|---|
Fórmula molecular |
C21H18ClNO5 |
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H18ClNO5/c1-12(24)28-18-9-14-7-5-4-6-13(14)8-15(18)21(25)23-17-11-19(26-2)16(22)10-20(17)27-3/h4-11H,1-3H3,(H,23,25) |
Clave InChI |
JICRDMOKQCCJEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
SMILES canónico |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
| 7121-10-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


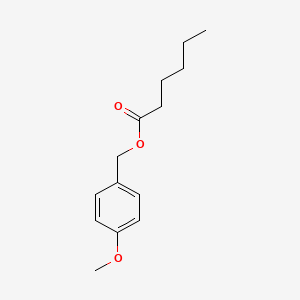
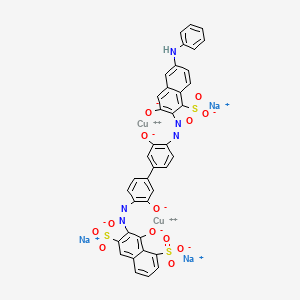
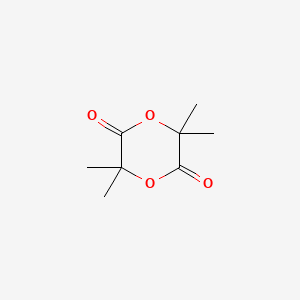
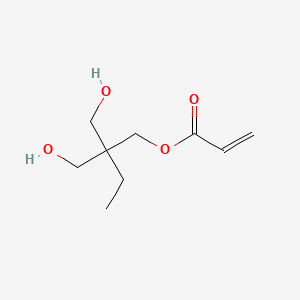
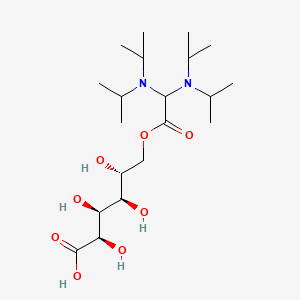
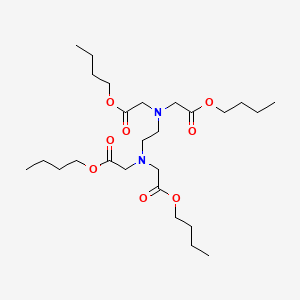
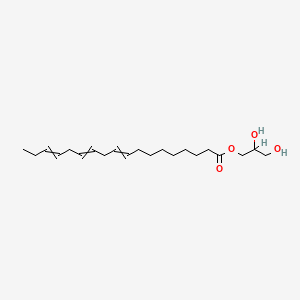
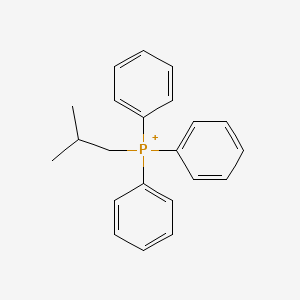

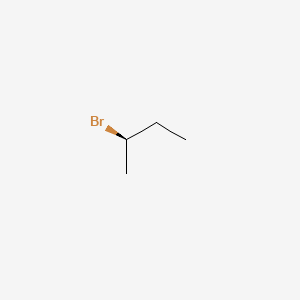
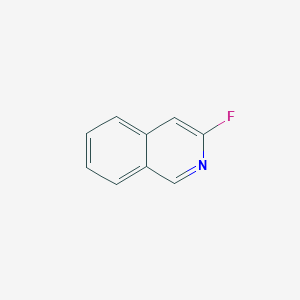
![5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1619790.png)
